molecular formula C10H7F13OS B15292104 S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate CAS No. 213681-67-5

S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate

Katalognummer: B15292104
CAS-Nummer: 213681-67-5
Molekulargewicht: 422.21 g/mol
InChI-Schlüssel: SVEVXDYTPMSOIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate typically involves the reaction of ethanethioate with 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl iodide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate can undergo nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Major Products:

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Substituted Ethanethioates: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Surface Coatings: Used in the development of hydrophobic and oleophobic coatings due to its fluorinated nature.

    Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency of reactions.

Biology and Medicine:

    Drug Delivery: Its hydrophobic properties make it useful in the formulation of drug delivery systems, particularly for hydrophobic drugs.

    Biocompatible Materials: Incorporated into materials used in medical devices due to its chemical stability and biocompatibility.

Industry:

    Electronics: Utilized in the production of electronic components that require water and oil-resistant properties.

    Textiles: Applied in the treatment of fabrics to impart water and stain resistance.

Wirkmechanismus

The mechanism by which S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate exerts its effects is primarily through its hydrophobic and lipophobic properties. The fluorinated chain interacts with hydrophobic surfaces, creating a barrier that repels water and oils. This interaction is facilitated by the strong carbon-fluorine bonds, which are resistant to chemical and thermal degradation.

Vergleich Mit ähnlichen Verbindungen

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
  • 1H,1H,2H,2H-Perfluorooctyl methacrylate

Uniqueness: S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate stands out due to its specific functional group, which imparts unique reactivity compared to other fluorinated compounds. Its ethanethioate group allows for specific interactions and reactions that are not possible with methacrylate or acrylate derivatives .

Eigenschaften

CAS-Nummer

213681-67-5

Molekularformel

C10H7F13OS

Molekulargewicht

422.21 g/mol

IUPAC-Name

S-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ethanethioate

InChI

InChI=1S/C10H7F13OS/c1-4(24)25-3-2-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3

InChI-Schlüssel

SVEVXDYTPMSOIT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)SCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.